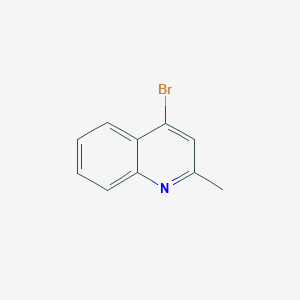

4-Bromo-2-methylquinoline

描述

Significance of Quinolines in Advanced Organic Synthesis Research

The quinoline (B57606) scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in the realm of organic synthesis and medicinal chemistry. nih.gov First isolated from coal tar in 1834, quinoline and its derivatives are integral to a vast array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. smolecule.com Their applications extend to materials science, where they are used in the development of dyes, and as ligands in organometallic catalysis. asianpubs.org

The development of synthetic methodologies to construct and functionalize the quinoline ring is an active area of research. asianpubs.org Traditional methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been refined, and novel, more efficient catalytic methods are continuously being developed. asianpubs.org The versatility of the quinoline core allows for the synthesis of large libraries of compounds for drug discovery and other applications. nih.gov

Role of Halogenated Quinolines as Versatile Synthetic Building Blocks

The introduction of a halogen atom, such as bromine, onto the quinoline ring dramatically enhances its utility as a synthetic building block. The carbon-bromine bond in compounds like 4-Bromo-2-methylquinoline is a key functional group that serves as a reactive handle for a variety of chemical transformations.

One of the most powerful applications of halogenated quinolines is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. nih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from relatively simple precursors. The bromine atom at the 4-position of the quinoline ring is particularly well-suited for these transformations.

Furthermore, halogenated quinolines are key intermediates in the synthesis of compounds with potential biological activities, including antimicrobial and anticancer agents. The presence of the halogen can influence the compound's pharmacokinetic and pharmacodynamic properties.

Overview of Current Academic Research Directions on this compound

While extensive research has been conducted on the broader class of halogenated quinolines, academic investigations into this compound specifically highlight its role as a valuable intermediate in organic synthesis.

Synthesis and Characterization: The synthesis of this compound is typically achieved through the bromination of 2-methylquinoline (B7769805) or a derivative thereof. smolecule.com Various brominating agents and reaction conditions can be employed to achieve regioselective bromination at the 4-position. The structural confirmation of the resulting compound and its derivatives is routinely performed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govderpharmachemica.com

Applications in Cross-Coupling Reactions: A primary focus of research involving this compound is its use as a substrate in palladium-catalyzed cross-coupling reactions. The reactivity of the C4-Br bond allows for the introduction of a wide variety of substituents, including aryl, alkyl, and other functional groups. This capability is crucial for the synthesis of diverse molecular libraries for screening in drug discovery and materials science. While direct studies on this compound are not abundant, the reactivity of closely related compounds in Suzuki-Miyaura couplings strongly suggests its utility in this area. nih.govrsc.org

Intermediate for Bioactive Molecules: Research on related structures indicates that the this compound scaffold is a valuable precursor for the synthesis of more complex molecules with potential biological activity. smolecule.com For instance, derivatives of bromo-methyl-quinolines have been investigated for their antimicrobial properties. derpharmachemica.com The ability to functionalize the 4-position allows for the systematic modification of the molecule to optimize its biological profile.

Below is a table summarizing the properties of this compound:

| Property | Value |

| CAS Number | 50488-44-3 chemicalbook.com |

| Molecular Formula | C10H8BrN iucr.org |

| Molecular Weight | 222.08 g/mol iucr.org |

| Appearance | Yellow to brown solid |

The following table lists the reactions and potential applications of this compound based on research on related compounds:

| Reaction/Application | Description |

| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with boronic acids to form C-C bonds. |

| Nucleophilic Substitution | The bromine atom can be displaced by various nucleophiles. smolecule.com |

| Intermediate in Medicinal Chemistry | Used as a starting material for the synthesis of potentially bioactive compounds. smolecule.com |

Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGIRQGWGBRSRGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574162 | |

| Record name | 4-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50488-44-3 | |

| Record name | 4-Bromo-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50488-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Methylquinoline and Its Precursors

Regioselective Bromination Approaches for Quinoline (B57606) Scaffolds

Regioselective bromination is a crucial technique for the functionalization of quinoline rings, allowing for the specific placement of a bromine atom. This is particularly important for synthesizing targeted isomers like 4-bromo-2-methylquinoline.

Bromination of 2-Methylquinolin-4(1H)-ones utilizing Molecular Bromine and N-Bromosuccinimide (NBS)

The bromination of 2-methylquinolin-4(1H)-ones can be effectively achieved using either molecular bromine (Br₂) or N-Bromosuccinimide (NBS). The choice of reagent and reaction conditions can influence the regioselectivity of the bromination. For instance, the use of NBS in acetonitrile (B52724) at elevated temperatures is a common method for electrophilic aromatic bromination. nih.gov This method is often preferred due to its milder nature and better selectivity compared to molecular bromine, which can sometimes lead to over-bromination or side reactions. sci-hub.se Specifically, NBS has been successfully used for the regioselective bromination of various aromatic and heterocyclic compounds. nih.govnih.gov

In the context of quinolinones, the reaction proceeds via an electrophilic attack on the electron-rich quinoline ring. The position of bromination is directed by the existing substituents on the ring. For 2-methylquinolin-4(1H)-one, the electronic effects of the methyl group and the carbonyl group, along with the nitrogen atom in the heterocyclic ring, guide the incoming electrophile.

Influence of Substituent Effects at C(3) on Bromination Regioselectivity

Substituents at the C(3) position of the quinolinone scaffold play a significant role in directing the regioselectivity of bromination. The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—can activate or deactivate specific positions on the quinoline ring towards electrophilic attack.

For example, an electron-donating group at C(3) would increase the electron density of the ring, particularly at the ortho and para positions relative to it, making these sites more susceptible to bromination. Conversely, an electron-withdrawing group would deactivate the ring, making bromination more difficult and potentially directing the bromine to other available positions. The interplay of these electronic effects with the inherent reactivity of the quinoline system allows for the controlled synthesis of specific bromoquinoline isomers.

Cascade Cyclization Strategies for 4-Bromoquinoline (B50189) Formation

Cascade cyclization reactions offer an efficient and atom-economical approach to constructing complex molecular architectures like 4-bromoquinolines from simpler starting materials in a single synthetic operation.

TMSBr-Promoted Cascade Cyclization of ortho-Propynol Phenyl Azides

A notable cascade cyclization strategy involves the use of bromotrimethylsilane (B50905) (TMSBr) to promote the cyclization of ortho-propynol phenyl azides, yielding 4-bromoquinolines. nih.govmdpi.comnih.gov In this reaction, TMSBr acts as both an acid promoter and a nucleophilic bromide source. nih.govmdpi.comnih.gov The process is initiated by the acid-promoted reaction of the propargylic alcohol and the azide (B81097), leading to a cascade of events that culminates in the formation of the quinoline ring with a bromine atom specifically at the C4 position. nih.govmdpi.com

This method is highly efficient, providing moderate to excellent yields for a variety of substrates with good functional group compatibility. nih.govmdpi.comnih.gov The reaction is typically carried out under mild conditions, for instance, in nitromethane (B149229) at 60 °C. nih.govmdpi.com A plausible mechanism involves the formation of an allene (B1206475) intermediate, which then undergoes a 6-endo-trig cyclization. researchgate.net

The versatility of this method is highlighted by its successful application in gram-scale synthesis without a significant drop in yield. nih.govmdpi.com Furthermore, the resulting 4-bromoquinolines are valuable intermediates that can undergo further functionalization through coupling or nucleophilic substitution reactions. nih.govmdpi.comnih.gov

| Starting Material (ortho-Propynol Phenyl Azide) | Product (4-Bromoquinoline) | Yield (%) |

| Substrate 1a | Product 2a | 81 |

| Substrate with strong electron-deficient groups (CN, CF₃) | Corresponding products | Good yields |

| Alkyl-substituted substrate 1t | No target product | 0 |

Table showing the transformation of ortho-propynol phenyl azides to 4-bromoquinolines. Data sourced from nih.gov.

Multi-Step Synthesis Pathways from Substituted Aniline (B41778) Derivatives

Multi-step synthesis provides a classic and versatile approach to constructing the quinoline scaffold, often starting from readily available substituted anilines.

Knorr Reaction Variations for Substituted Bromoquinolin-2(1H)-ones

The Knorr quinoline synthesis is a well-established method for preparing quinolin-2(1H)-ones. It involves the condensation of a β-ketoester with an aniline, followed by cyclization of the resulting anilide in the presence of a strong acid. researchgate.netmdpi.com Variations of this reaction are particularly useful for synthesizing substituted bromoquinolin-2(1H)-ones, which can be precursors to this compound.

For instance, starting with a bromo-substituted aniline, such as 4-bromoaniline, and reacting it with ethyl acetoacetate, one can synthesize 6-bromo-4-methylquinolin-2(1H)-one. researchgate.net The initial condensation can be optimized to selectively form the anilide over the alternative crotonate by carefully controlling the reaction conditions. researchgate.net The subsequent cyclization is typically achieved using a dehydrating agent like concentrated sulfuric acid. google.com

This multi-step approach allows for the introduction of the bromine atom at a specific position on the benzene (B151609) ring of the quinoline scaffold, depending on the choice of the starting aniline derivative. libretexts.org The resulting bromoquinolin-2(1H)-one can then be further modified, for example, by converting the 2-oxo group to a different functionality, to ultimately yield the desired this compound.

| Reactants | Product | Key Reaction |

| 4-Bromoaniline and Ethyl acetoacetate | 6-Bromo-4-methylquinolin-2(1H)-one | Knorr Reaction |

| Substituted anilines and β-ketoesters | Substituted quinolin-2(1H)-ones | Conrad–Limpach–Knorr synthesis |

Table illustrating the Knorr reaction for the synthesis of substituted quinolin-2(1H)-ones.

Pfitzinger Reaction Protocols for Bromophenyl-Substituted Quinoline Carboxylic Acids

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a fundamental method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgrsc.org The process involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. rsc.orgiipseries.orgresearchgate.net This reaction is highly versatile for creating a wide range of quinoline analogs. researchgate.net

The mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin, which forms a keto-acid intermediate. wikipedia.orgresearchgate.net This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently rearranges to an enamine. The final step involves intramolecular cyclization and dehydration to yield the quinoline-4-carboxylic acid. wikipedia.org

A key application of this protocol is the synthesis of precursors for brominated quinolines. For instance, reacting isatin compounds with 4-bromoacetophenone under basic conditions in refluxing ethanol (B145695) is a standard Pfitzinger protocol to produce 2-(4-bromophenyl)quinoline-4-carboxylic acids. researchgate.net These bromophenyl-substituted quinoline carboxylic acids are valuable intermediates for further synthetic modifications. researchgate.netnih.gov The Pfitzinger reaction can also be accelerated using microwave irradiation, which can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. znaturforsch.com

Table 1: Example of Pfitzinger Reaction for a Bromophenyl-Substituted Quinoline Carboxylic Acid The following table is interactive. You can sort and filter the data.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

|---|---|---|---|---|

| Isatin | 4-Bromoacetophenone | Base (e.g., KOH), Refluxing Ethanol | 2-(4-bromophenyl)quinoline-4-carboxylic acid | researchgate.net |

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Yield

Optimizing reaction conditions is critical for maximizing the synthetic efficiency and yield of this compound and its derivatives. Research efforts have focused on refining parameters such as solvents, catalysts, reagents, and temperature. mdpi.comnih.gov A significant trend in this area is the development of environmentally friendly or "green" protocols that operate under solvent-free and catalyst-free conditions, thereby reducing environmental impact and simplifying product isolation. jocpr.combeilstein-journals.org

For example, a straightforward and green method for quinoline synthesis has been developed by reacting substituted aldimines with styrenes at elevated temperatures without any solvent or catalyst. jocpr.com Similarly, direct benzylic addition of azaarenes to aldehydes has been achieved under neat (solvent-free) and catalyst-free conditions, offering a highly atom-economical pathway to functionalized quinolines. beilstein-journals.org These methods avoid the use of hazardous organic solvents and costly catalysts, making them attractive for large-scale production. jocpr.combeilstein-journals.org

Solvent, Catalyst, and Reagent Variation Studies

Systematic studies varying solvents, catalysts, and reagents are crucial for fine-tuning the synthesis of halogenated quinolines. The choice of these components can significantly influence reaction outcomes, including yield and purity.

In one study focused on a cascade cyclization to produce 4-bromo quinolines, various solvents were investigated. mdpi.com The reaction of ortho-propynol phenyl azides with trimethylsilyl (B98337) bromide (TMSBr) was tested in solvents such as nitromethane (CH₃NO₂), acetonitrile (MeCN), and dichloromethane (B109758) (DCM). Nitromethane was found to be the most suitable solvent, providing the highest yield of the desired 4-bromoquinoline product. mdpi.com The optimal conditions were established as using 3.5 equivalents of TMSBr in CH₃NO₂ at 60 °C. mdpi.com

Table 2: Optimization of Solvent for TMSBr-Promoted Cascade Cyclization The following table is interactive. You can sort and filter the data.

| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | MeCN | 60 | 55 | mdpi.com |

| 2 | CH₃NO₂ | 60 | 73 | mdpi.com |

| 3 | DCE | 60 | 61 | mdpi.com |

| 4 | 1,4-dioxane | 60 | 45 | mdpi.com |

In the synthesis of bromo-derivatives of quinolin-4(1H)-ones, researchers have studied the effects of different brominating agents, such as molecular bromine and N-bromosuccinimide (NBS). nuph.edu.ua These reactions were carried out in solvents like glacial acetic acid or chloroform. The study found that while variations in reagents and solvents did not significantly alter the types of products formed, they did have a slight effect on the reaction yields. nuph.edu.ua Furthermore, the use of bio-based solvents like eucalyptol (B1671775) has been explored as a greener alternative for coupling reactions, such as the Buchwald-Hartwig amination of 6-bromo-2-methylquinoline (B1268081), demonstrating excellent yields. mdpi.comsemanticscholar.org

Derivatization Strategies for this compound Scaffolds

The this compound scaffold is a versatile building block for creating more complex molecules due to its multiple reactive sites.

The bromine atom at the C4 position is a key functional group for derivatization. It readily participates in nucleophilic substitution reactions, allowing for its replacement with various other groups. evitachem.com This reactivity is exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling to form new carbon-carbon bonds. The Buchwald-Hartwig amination is another powerful method used to couple amines with the bromoquinoline core, often employing palladium catalysts. mdpi.comsemanticscholar.org

The methyl group at the C2 position can also be functionalized. For example, it can undergo radical bromination, which then allows for subsequent nucleophilic substitution reactions at that position. vulcanchem.com Other transformations of the quinoline ring system include oxidation reactions to produce quinone derivatives and reduction reactions to form dihydroquinolines, depending on the reagents used. smolecule.com These derivatization strategies enable the synthesis of a diverse library of quinoline-based compounds from the this compound starting material.

Table 3: Summary of Derivatization Strategies The following table is interactive. You can sort and filter the data.

| Reaction Type | Position | Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | C4 | Nucleophiles (e.g., amines) | 4-Substituted-2-methylquinolines | evitachem.comsmolecule.com |

| Suzuki-Miyaura Coupling | C4 | Boronic acids, Pd catalyst | 4-Aryl-2-methylquinolines | |

| Buchwald-Hartwig Amination | C4 / C6 | Amines, Pd catalyst | 4- or 6-Amino-2-methylquinolines | mdpi.comsemanticscholar.org |

| Radical Bromination | C2-Methyl | N-Bromosuccinimide (NBS) | 4-Bromo-2-(bromomethyl)quinoline | vulcanchem.com |

| Oxidation | Quinoline Ring | Oxidizing agents (e.g., KMnO₄) | Quinone derivatives | smolecule.com |

| Reduction | Quinoline Ring | Reducing agents (e.g., LiAlH₄) | Dihydroquinoline derivatives | smolecule.com |

Mechanistic Investigations and Reactivity Studies of 4 Bromo 2 Methylquinoline

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C4 position of the quinoline (B57606) nucleus is susceptible to replacement by a range of nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the heterocyclic nitrogen atom, which stabilizes the intermediate Meisenheimer-type complex formed during nucleophilic aromatic substitution (SNAr).

Substitution with Azides leading to Triazole Formation

The synthesis of quinoline-based triazoles from 4-bromo-2-methylquinoline is a two-step process. The initial step involves the nucleophilic substitution of the bromine atom with an azide (B81097) ion, typically from a source like sodium azide (NaN3). butler.edusdu.dk This reaction yields the 4-azido-2-methylquinoline intermediate. Azido-substituted heterocycles are valuable precursors in various synthetic applications. butler.eduresearchgate.net

The subsequent step involves a 1,3-dipolar cycloaddition reaction between the azidoquinoline and an alkyne. This transformation, often referred to as "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is highly efficient for forming a 1,2,3-triazole ring. butler.eduresearchgate.net The reaction of 4-azido-2-methylquinoline with a terminal alkyne in the presence of a copper(I) catalyst would lead to the formation of the corresponding 4-(1,2,3-triazol-1-yl)-2-methylquinoline derivative. This synthetic strategy is tolerant of various functional groups on the alkyne partner, allowing for the creation of a diverse library of triazole-substituted quinolines. butler.edu

Amination Pathways via Phosphazene Intermediates

An indirect method for the amination of this compound proceeds through a phosphazene intermediate via the Staudinger reaction. This pathway also begins with the conversion of the bromoquinoline to 4-azido-2-methylquinoline, as described previously. The resulting azide then reacts with a phosphine (B1218219), most commonly triphenylphosphine (B44618) (PPh3), to form an iminophosphorane (also known as a phosphazene). tandfonline.comwikipedia.org This reaction involves the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, leading to the expulsion of dinitrogen gas (N2) and the formation of the P=N double bond characteristic of the iminophosphorane intermediate. wikipedia.org

General Nucleophilic Substitution Potentials in Haloquinolines

The halogen atom at the C4-position of a quinoline ring is significantly activated towards nucleophilic substitution compared to halogens on a simple benzene (B151609) ring. butler.edu This activation is a result of the electron-withdrawing effect of the ring nitrogen, which can stabilize the negatively charged intermediate of an SNAr mechanism. Consequently, the bromine in this compound can be displaced by a variety of nucleophiles.

Studies on analogous haloquinolines and other haloazines have shown that substitution can be achieved with a wide range of reagents. These include:

Oxygen nucleophiles: such as water, alkoxides, and phenoxides. butler.edu

Sulfur nucleophiles: like thiols and sulfides. butler.eduwikipedia.org

Nitrogen nucleophiles: including ammonia, primary and secondary amines (e.g., piperidine), and azide ions. butler.edu

The reactivity of haloquinolines in these reactions also depends on the nature of the halogen, with the carbon-halogen bond strength and the stability of the leaving halide ion playing crucial roles. The general order of reactivity for the leaving group is I > Br > Cl > F. scispace.com Therefore, this compound is expected to be a reactive substrate for various nucleophilic substitution reactions, providing access to a wide array of 4-substituted-2-methylquinoline derivatives.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has become a cornerstone for forming carbon-carbon bonds. This compound is an excellent substrate for these reactions, using the C-Br bond as a synthetic handle for elaboration.

Palladium-Catalyzed Suzuki Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming biaryl structures. wikipedia.org This reaction involves the palladium-catalyzed coupling of an organoboron reagent (typically a boronic acid or its ester) with an organic halide. Current time information in Bangalore, IN. For this compound, this reaction facilitates the formation of a new carbon-carbon bond at the C4-position.

The general reaction involves treating this compound with an aryl- or heteroarylboronic acid in the presence of a palladium catalyst and a base. Current time information in Bangalore, IN. The catalytic cycle is understood to involve three main steps: oxidative addition of the haloquinoline to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the arylated quinoline product and regenerate the Pd(0) catalyst. tandfonline.com

Table 1: Examples of Palladium-Catalyzed Suzuki Cross-Coupling of Bromoquinolines with Arylboronic Acids

| Bromoquinoline Substrate | Arylboronic Acid | Catalyst | Base | Product | Yield (%) | Reference |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Pd(PPh3)2Cl2 | Na2CO3 | 6-(4-(Trifluoromethoxy)phenyl)-1,2,3,4-tetrahydroquinoline | 82 | Current time information in Bangalore, IN. |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Methylthio)phenylboronic acid | Pd(PPh3)2Cl2 | Na2CO3 | 6-(4-(Methylthio)phenyl)-1,2,3,4-tetrahydroquinoline | 75 | Current time information in Bangalore, IN. |

| 5-Bromo-8-methoxyquinoline | 4-Methoxyphenylboronic acid | Pd(PPh3)2Cl2 | Na2CO3 | 8-Methoxy-5-(4-methoxyphenyl)quinoline | 78 | Current time information in Bangalore, IN. |

This table presents data for analogous bromoquinoline systems to illustrate the general conditions and yields for Suzuki reactions on this scaffold.

The Suzuki-Miyaura coupling is renowned for its broad substrate scope and high tolerance of various functional groups on both coupling partners. wikipedia.org This allows for the synthesis of complex molecules without the need for extensive use of protecting groups.

In the context of this compound, the reaction can be successfully performed with a wide range of aryl- and heteroarylboronic acids. Research has shown that boronic acids bearing both electron-donating (e.g., methoxy, methyl) and electron-withdrawing (e.g., trifluoromethoxy) substituents react efficiently. Current time information in Bangalore, IN.synquestlabs.com This versatility is crucial for creating libraries of compounds with diverse electronic properties. The reaction conditions are generally mild, and many sensitive functional groups, such as esters, ketones, and nitro groups, are well-tolerated. researchgate.net However, nucleophiles containing acidic protons, like alcohols or primary/secondary amines, may require protection or the use of specific reaction conditions to avoid side reactions. wikipedia.org The reactivity of the organic halide typically follows the order I > Br > Cl, making this compound a suitably reactive substrate for these transformations. researchgate.net

Table 2: Functional Group Tolerance in Suzuki Coupling of Haloaromatics

| Haloaromatic Substrate | Boronic Acid Partner | Functional Group on Partner | Yield | Reference |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Formylphenylboronic acid | Aldehyde (-CHO) | Moderate | synquestlabs.com |

| (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline | 4-Nitrophenylboronic acid | Nitro (-NO2) | Moderate | synquestlabs.com |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Trifluoromethoxy)phenylboronic acid | Trifluoromethoxy (-OCF3) | 82% | Current time information in Bangalore, IN. |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | 4-(Methylthio)phenylboronic acid | Thiomethyl (-SMe) | 75% | Current time information in Bangalore, IN. |

This table illustrates the tolerance of various functional groups in Suzuki reactions involving bromo-aromatic compounds, which is indicative of the expected reactivity for this compound.

Regioselective Palladium-Catalyzed C-C/C-N Coupling

Ruthenium(II) and Rhodium(III)-Catalyzed C(sp²/sp³)–H α-Fluoroalkenylation

Transition metal-catalyzed C–H activation has emerged as a powerful tool for the synthesis of complex molecules. ntu.edu.sg Specifically, Ruthenium(II) and Rhodium(III) catalysts have been employed for the α-fluoroalkenylation of arenes and heteroarenes. While direct studies on this compound are not prevalent, related research on similar substrates provides valuable insights. For example, a novel Ruthenium(II)-catalyzed α-fluoroalkenylation of oxime ethers with gem-difluorostyrenes has been developed, proceeding via C-H activation and C-F cleavage to produce products with exclusive Z-configuration. researchgate.net

Rhodium(III)-catalyzed reactions have also shown promise in C(sp³)–H functionalization. sioc-journal.cn For instance, the coupling of 8-methylquinolines with maleimides has been achieved through a Rhodium(III)-catalyzed pathway. sioc-journal.cn Although 2-methylquinoline (B7769805) was reported as unreactive under certain standard conditions for sp³ C-H allylation, these catalytic systems hold potential for the functionalization of the methyl group in this compound under optimized conditions. snnu.edu.cn The development of such reactions would offer a direct route to introduce fluoroalkenyl moieties, which are of interest in medicinal chemistry due to their unique electronic properties. acs.org

Buchwald-Hartwig Coupling Reactions in Green Solvents

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds. organic-chemistry.org Recent efforts have focused on developing more sustainable protocols for this reaction. Eucalyptol (B1671775), a bio-based solvent, has been successfully employed as a green alternative to traditional solvents like DMF and toluene (B28343) for the Buchwald-Hartwig coupling of various O,S,N-heterocycles. mdpi.comresearchgate.net

In a study investigating the scope of this green protocol, 6-bromo-2-methylquinoline (B1268081) was reacted with various amines in eucalyptol at 110 °C, affording the corresponding amino-substituted quinolines in good to excellent yields (61%–99%). mdpi.com The average yield for these reactions was 89%, demonstrating the efficiency of eucalyptol as a solvent for this transformation. mdpi.com These findings suggest that this compound would also be a suitable substrate for Buchwald-Hartwig reactions in this environmentally friendly solvent system, providing a sustainable route to valuable aminoquinoline derivatives. The reaction conditions typically involve a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgresearchgate.net

Electrophilic Aromatic Substitution Potentials of the Quinoline Nucleus

The quinoline ring system is susceptible to electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. In this compound, the bromine atom at the 4-position and the methyl group at the 2-position direct the regioselectivity of incoming electrophiles. The bromine atom is an electron-withdrawing group, which deactivates the ring towards electrophilic attack but can also act as a leaving group in certain substitution reactions. smolecule.comevitachem.com Conversely, the methyl group is weakly activating.

The presence of electron-withdrawing groups, such as fluorine atoms, can significantly decrease the reactivity of the quinoline ring towards electrophilic substitution. In contrast, the bromine atom in this compound can participate in electrophilic aromatic substitution, allowing for further functionalization of the quinoline core. smolecule.com The precise position of substitution will depend on the reaction conditions and the nature of the electrophile.

Reaction Mechanism Elucidation through Experimental Data and Computational Modeling

Understanding the intricate mechanisms of chemical reactions is crucial for optimizing reaction conditions and designing new synthetic methodologies. sumitomo-chem.co.jp A combination of experimental data and computational modeling, such as Density Functional Theory (DFT), provides a powerful approach to elucidate these mechanisms. smu.eduwhiterose.ac.uk

For the palladium-catalyzed borylation of haloquinolines, a proposed mechanistic pathway involves an initial oxidative addition of the haloquinoline to the palladium(0) catalyst, followed by a base-mediated formation of a palladium-centered transition state. researchgate.net Transmetalation with bis(pinacolato)diboron (B136004) then leads to an in-situ generated borylated quinoline intermediate via reductive elimination. researchgate.net This intermediate can then participate in a subsequent Suzuki coupling with another molecule of the starting haloarene to form the homocoupled biquinoline. researchgate.netmdpi.com Mass spectrometry has been used to confirm the in-situ formation of the borylated intermediate, lending support to this proposed mechanism. researchgate.net

Computational modeling can further refine this understanding by simulating electron density maps to identify reactive sites and calculating the energy profiles of different reaction pathways. sumitomo-chem.co.jp For instance, DFT calculations can help predict the regioselectivity in substitution reactions by identifying the most electrophilic or nucleophilic centers in the molecule. In the context of palladium-catalyzed C-H arylation of quinoline N-oxides, DFT studies have provided insights into the electronic, steric, and solvation effects that govern site selectivity. acs.org Such computational approaches are invaluable for rationalizing experimental observations and guiding future synthetic efforts involving this compound. sumitomo-chem.co.jpsmu.edu

Advanced Theoretical and Computational Studies of 4 Bromo 2 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for predicting the behavior of molecules. Methodologies such as Density Functional Theory (DFT) and the ab initio Hartree-Fock (HF) method are cornerstones of modern computational chemistry, each providing a different level of accuracy and computational cost for analyzing molecular systems like 4-Bromo-2-methylquinoline.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. rsc.org The B3LYP functional is a hybrid functional commonly employed in conjunction with basis sets like 6-311G or 6-311+G(d,p) to perform these calculations. rsc.orgscirp.org

For quinoline (B57606) derivatives, DFT is used to determine a wide array of molecular properties:

Optimized Geometries: Calculation of the lowest energy structure, providing precise bond lengths and angles.

Electronic Properties: Analysis of frontier molecular orbitals (HOMO-LUMO), which are key to understanding chemical reactivity and electronic transitions. tandfonline.commdpi.com

Reactivity Descriptors: DFT calculations can yield global reactivity descriptors such as chemical hardness, softness, chemical potential, and the electrophilicity index, which quantify the molecule's stability and reactive nature. rsc.org

Spectroscopic Properties: Prediction of vibrational (IR and Raman) and electronic (UV-Vis) spectra. rsc.org

Studies on structurally similar brominated quinolines have shown that the bromine substituent significantly influences the electronic properties, increasing the molecule's reactivity and affecting the acidity of nearby functional groups. scirp.orgscirp.orgscilit.com For instance, in related quinolin-4-one systems, a bromine substituent was found to increase the acidity of N-H and O-H sites compared to methoxy-substituted analogues. scirp.orgscirp.org

The Hartree-Fock (HF) method is a foundational ab initio ("from the beginning") calculation that does not rely on empirical parameters. It solves the Schrödinger equation by approximating the complex electron-electron repulsion with an average field experienced by each electron. eijppr.com While generally less accurate than modern DFT methods because it neglects electron correlation, HF is a crucial starting point for more sophisticated calculations and provides valuable qualitative insights. researchgate.net

In studies of substituted quinolines, HF calculations, often with a split-valence basis set like 3-21G or 6-31G(d), have been used to:

Obtain fully optimized molecular geometries. researchgate.net

Calculate charge distributions using methods like the Mulliken population analysis. researchgate.net

Serve as a baseline for comparing the performance of different computational methods. researchgate.netnuph.edu.ua

For complex heterocyclic systems, HF results are often scaled by an empirical factor to better match experimental data, particularly for vibrational frequencies. researchgate.net Comparisons between HF and DFT methods on substituted quinolines consistently show that DFT (specifically B3LYP) provides results, especially for vibrational frequencies, that are in better agreement with experimental data. researchgate.net

Density Functional Theory (DFT) Applications for Molecular Properties

Electronic Structure Characterization

The electronic structure of a molecule dictates its reactivity, optical properties, and intermolecular interactions. Computational chemistry offers several tools to analyze the distribution and energy of electrons within this compound.

A key component of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

HOMO: Represents the ability of a molecule to donate an electron. Regions with a high HOMO density are prone to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A small energy gap generally signifies high chemical reactivity and polarizability. tandfonline.commdpi.com From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's electronic properties. rsc.org

Table 2: Representative Calculated Electronic Properties for a Substituted Quinoline (Note: The values are illustrative, based on findings for similar quinoline derivatives, to demonstrate the type of data generated by DFT calculations. rsc.orgtandfonline.commdpi.com)

| Parameter | Definition | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.5 to 5.0 |

| Ionization Potential (I) | -EHOMO | 6.5 to 7.0 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.0 |

| Chemical Hardness (η) | (I - A) / 2 | ~2.5 |

Other important analyses include Natural Bond Orbital (NBO) analysis, which investigates charge delocalization and hyperconjugative interactions, and Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution on the molecular surface to identify sites for electrophilic and nucleophilic interactions. x-mol.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

For the parent quinoline molecule, Density Functional Theory (DFT) calculations have determined the HOMO-LUMO energy gap to be approximately 4.83 eV. scirp.org The introduction of substituents, such as the bromo and methyl groups in this compound, modulates these energy levels. The methyl group (-CH₃), being an electron-donating group, is expected to raise the energy of the HOMO, while the electronegative bromine atom at position 4 will influence both the HOMO and LUMO, primarily by lowering their energy.

Table 1: Frontier Molecular Orbital Properties of Quinoline (Reference)

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.646 scirp.org | Energy of the Highest Occupied Molecular Orbital (Electron-donating ability) |

| ELUMO | -1.816 scirp.org | Energy of the Lowest Unoccupied Molecular Orbital (Electron-accepting ability) |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. tandfonline.com It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. The MESP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack.

Green/Yellow Regions: Represent areas with near-zero or neutral potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule by localizing the wavefunction into one-center (lone pairs) and two-center (bonds) elements. uni-muenchen.de A key aspect of NBO analysis is the examination of donor-acceptor interactions using second-order perturbation theory. The stabilization energy, E(2), associated with these interactions quantifies the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. nih.gov

In this compound, significant stabilization energies are expected from several intramolecular interactions. These hyperconjugative interactions are crucial for the molecule's stability. Key interactions would include:

Delocalization of the π-electrons from the aromatic C=C bonds (donors) to the corresponding π* antibonding orbitals.

Interactions involving the lone pairs of the nitrogen atom (nN) and the bromine atom (nBr) as donors and the antibonding orbitals (π* and σ*) of the quinoline ring as acceptors.

Table 2: Representative Donor-Acceptor Interactions from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C-C) | π(C-C) | High | π-conjugation within the aromatic system |

| n(N) | π*(C-C) | Moderate | Lone pair delocalization into the ring |

| n(Br) | σ*(C-C) | Moderate | Hyperconjugation from bromine lone pair |

*Qualitative representation; specific values require dedicated calculation for this molecule.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) characteristics often exhibit nonlinear optical (NLO) properties. These materials can alter the properties of light passing through them and have potential applications in optoelectronics and photonics. diva-portal.org The NLO response of a molecule is quantified by its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities.

Computational methods, particularly DFT, are used to predict these properties. Quinoline derivatives are recognized as promising NLO materials due to the electron-deficient nature of the pyridine (B92270) ring fused with the electron-rich benzene (B151609) ring. The presence of donor (methyl) and acceptor/polarizable (bromo) groups in this compound enhances this charge asymmetry, which is a prerequisite for a significant NLO response.

Studies on related quinoline derivatives have shown substantial NLO properties. For example, the calculated first hyperpolarizability (β) of 6-fluoro-4-hydroxy-2-methylquinoline is approximately 10 times higher than that of urea, a standard reference material for NLO studies. tandfonline.com This suggests that this compound, with its similar electronic architecture, is also a candidate for NLO applications.

Table 3: Comparison of Calculated NLO Properties

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |

|---|---|---|---|

| Urea (Reference) | ~5.24 tandfonline.com | ~3.66 x 10-24 tandfonline.com | ~0.43 x 10-30 tandfonline.com |

| 6-Fluoro-4-hydroxy-2-methylquinoline | ~4.66 tandfonline.com | ~18.3 x 10-24 | ~4.30 x 10-30 |

| This compound | Predicted to be significant | Predicted to be > Urea | Predicted to be > Urea |

Tautomeric Equilibria Investigations using Computational Methods

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms, typically involving the migration of a proton. For quinoline derivatives, the most studied tautomerism is the keto-enol equilibrium between quinolin-4-ol and quinolin-4(1H)-one forms. Although this compound itself does not possess the hydroxyl group necessary for this specific tautomerism, understanding the computational approaches used for its analogs is crucial, as the core quinoline structure dictates the electronic preferences.

Quantum-Chemical Approximations for Isolated Molecules and Solutions

Computational studies on the tautomerism of 3-substituted 2-methyl-quinolin-4(1H)-ones, which are structurally very similar to potential tautomers of hydroxylated this compound, have been performed using various quantum-chemical methods. nuph.edu.uanuph.edu.ua These methods include Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) for isolated molecules (gas phase). nuph.edu.uanuph.edu.ua

To account for solvent effects, the Polarizable Continuum Model (PCM) is often employed. nuph.edu.uanuph.edu.ua These calculations consistently show that for quinoline derivatives, the 4-oxo (keto) tautomer is significantly more stable than the 4-hydroxy (enol) tautomer, particularly in solution. nuph.edu.uaresearchgate.net For 3-bromo-2-methyl-1,4-dihydroquinoline-4-one, experimental and computational data confirm that the 4-oxo form is the overwhelmingly dominant species in solution. nuph.edu.ua This preference is attributed to the greater thermodynamic stability of the amide-like keto form over the aromatic alcohol enol form.

Reactivity Descriptors from Computational Chemistry

Beyond the HOMO-LUMO gap, a suite of global reactivity descriptors can be derived from DFT calculations to provide a more nuanced understanding of a molecule's chemical behavior. These descriptors are calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). mdpi.com

Key reactivity descriptors include:

Electronegativity (χ): Measures the power of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to charge transfer. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. scirp.org

Softness (S): The reciprocal of hardness (S = 1/η), indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment.

Table 4: Key Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance | Quinoline Value (eV) scirp.org |

|---|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron | 6.646 |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added | 1.816 |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting power | 4.231 |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution | 2.415 |

| Softness (S) | S = 1 / η | Measure of chemical reactivity and polarizability | 0.414 |

Spectroscopic Techniques in Elucidating Advanced Structural and Electronic Features of 4 Bromo 2 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Tautomerism Studies

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering granular information about the chemical environment of individual atoms. For 4-Bromo-2-methylquinoline, both ¹³C and ¹H NMR are indispensable tools.

¹³C NMR Spectroscopy for Carbon Chemical Shift Analysis in Tautomeric Forms

¹³C NMR spectroscopy is particularly powerful for analyzing the carbon skeleton of this compound and investigating tautomeric equilibria. The chemical shifts of carbon atoms are highly sensitive to their electronic environment, which is influenced by factors like hybridization and the electronegativity of nearby atoms. libretexts.orglibretexts.org In quinoline (B57606) systems, the chemical shifts can indicate the positions of substituents and reveal the predominant tautomeric form in solution. libretexts.orglibretexts.org

For instance, in quinolin-4(1H)-ones, the chemical shift of the C4 carbon is a key indicator of the oxo/hydroxy tautomeric equilibrium. A significant downfield shift for the C4 carbon is indicative of the 4-oxo form. researchgate.net Studies on related 3-substituted 2-methyl-quinolin-4(1H)-ones have shown that the nature of the substituent does not significantly alter the C4 chemical shift, which consistently points to the prevalence of the 4-oxo tautomer in DMSO-d6 solution. researchgate.net This principle is applicable to this compound derivatives to ascertain their tautomeric state. The typical chemical shift range for ¹³C nuclei in organic molecules is up to 200 ppm, which allows for the resolution of individual carbon signals. libretexts.org For example, the methyl group carbon in quinoline derivatives typically appears around 20-25 ppm.

Table 1: Representative ¹³C NMR Chemical Shifts for Substituted Quinolines

| Carbon Atom | Typical Chemical Shift Range (ppm) | Influencing Factors |

| C2 | 150-165 | Attached methyl group, nitrogen heteroatom |

| C3 | 110-125 | Position relative to nitrogen and substituents |

| C4 | 140-150 (C-Br), 170-180 (C=O) | Bromine substituent, potential tautomerism |

| C4a | 120-130 | Bridgehead carbon |

| C5 | 125-135 | Aromatic ring current |

| C6 | 120-130 | Aromatic ring current |

| C7 | 125-135 | Aromatic ring current |

| C8 | 120-130 | Aromatic ring current |

| C8a | 145-155 | Bridgehead carbon, adjacent to nitrogen |

| -CH₃ | ~20-25 | Alkyl group |

Note: These are approximate values and can vary based on the solvent and other substituents on the quinoline ring.

¹H NMR Spectroscopy for Reaction Monitoring and Structural Characterization

¹H NMR spectroscopy is a fundamental technique for the structural characterization of this compound and for monitoring the progress of its reactions. The chemical shifts, splitting patterns (multiplicity), and integration of proton signals provide a wealth of information about the molecule's structure. beilstein-journals.org

In the synthesis of quinoline derivatives, ¹H NMR is used to confirm the successful formation of the desired product and to identify any byproducts. For example, during the synthesis of 6-bromo-2-chloro-4-methylquinoline, ¹H NMR monitoring was crucial in optimizing the reaction conditions to favor the formation of the anilide intermediate over the alternative crotonate. pasteur.frthieme-connect.com The distinct signals of the methyl group (typically a singlet around 2.5 ppm) and the aromatic protons are readily identifiable. The coupling constants between adjacent protons (typically in the range of 7-9 Hz for ortho coupling in the aromatic region) help in assigning the positions of substituents on the quinoline ring. iucr.org

The structure of synthesized bromo derivatives of quinolin-4(1H)-ones has been confirmed using ¹H NMR spectroscopy, demonstrating its utility in verifying the outcome of bromination reactions. nuph.edu.ua

Table 2: Typical ¹H NMR Data for a Substituted 2-Methylquinoline (B7769805)

| Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | ~7.8 | s | - |

| H5 | ~8.1 | d | ~8.3 |

| H8 | ~8.1 | d | ~8.4 |

| Aromatic Protons | 7.4-8.0 | m | - |

| -CH₃ | ~2.5-2.7 | s | - |

Note: "s" denotes singlet, "d" denotes doublet, and "m" denotes multiplet. The exact chemical shifts and coupling constants can vary.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Assignments and DFT Correlation

IR spectroscopy is particularly useful for identifying characteristic functional groups. For instance, the C=N stretching vibration in the quinoline ring and the C-Br stretching frequency can be identified. In related quinoline derivatives, characteristic IR bands are observed for various functional groups, which aids in their structural confirmation. derpharmachemica.com

DFT calculations, often using methods like B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated vibrational spectrum with the experimental IR and Raman spectra, a detailed assignment of the fundamental vibrational modes can be made. This correlation helps in understanding the influence of the bromo and methyl substituents on the vibrational properties of the quinoline core.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Studies

Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight and elucidating the fragmentation patterns of this compound, which is essential for confirming its identity and purity in synthetic studies.

The molecular weight of this compound is 222.085 g/mol (average mass). chemspider.com High-resolution mass spectrometry (HRMS) can provide a very precise mass measurement, which helps to confirm the elemental composition of the molecule. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Electron ionization (EI) mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern provides structural information. Common fragmentation pathways for quinoline derivatives include the loss of small neutral molecules or radicals. researchgate.net For instance, in the mass spectra of 2-substituted 8-hydroxyquinolines, characteristic fragmentation pathways have been identified. researchgate.net Electrospray ionization (ESI) is a softer ionization technique often used to observe the protonated molecule [M+H]⁺, which is useful for confirming the molecular weight with minimal fragmentation. uva.es

UV-Vis Spectroscopy for Electronic Transitions and Theoretical Correlation with TD-DFT

UV-Vis spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like the highest occupied molecular orbital, HOMO) to higher energy orbitals (like the lowest unoccupied molecular orbital, LUMO).

The position of the bromine atom on the quinoline ring can influence the compound's photophysical properties. For example, a bromine at the C4 position can increase spin-orbit coupling, which may enhance intersystem crossing. The UV-Vis absorption spectra of quinoline derivatives typically show multiple absorption bands corresponding to π-π* and n-π* transitions.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the electronic absorption spectra of molecules. By correlating the experimentally obtained UV-Vis spectrum with the results of TD-DFT calculations, a deeper understanding of the nature of the electronic transitions can be achieved. tandfonline.com These calculations can predict the wavelengths of maximum absorption (λmax) and the oscillator strengths of the transitions, which correspond to the intensity of the absorption bands. tandfonline.com Studies on similar quinoline derivatives have shown a good correlation between experimental UV-Vis data and TD-DFT calculations. tandfonline.com

X-ray Diffraction for Solid-State Structural Elucidation of Quinoline Derivatives

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. Single-crystal X-ray diffraction analysis of quinoline derivatives provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. bohrium.compreprints.org

Electron Spin Resonance (ESR) Studies for Paramagnetic Species (if applicable to derivatives/complexes)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a powerful technique for studying species that possess unpaired electrons. bhu.ac.in This includes free radicals, transition metal complexes, and certain excited state molecules. The fundamental principle of ESR involves the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. bhu.ac.in This absorption induces a transition between the electron's spin states (spin-flipping). The resulting spectrum provides valuable information about the electronic structure and the local environment of the paramagnetic center.

While this compound itself is a diamagnetic molecule (having no unpaired electrons) and therefore ESR-inactive, its derivatives or complexes with transition metals can be paramagnetic and thus amenable to ESR studies. Research in this specific area for this compound is not extensively documented in publicly available literature. However, the principles of ESR spectroscopy can be applied to hypothetical or analogous paramagnetic systems involving this quinoline scaffold.

For instance, if this compound were to be functionalized with a stable radical moiety, such as a nitroxide, the resulting derivative would be ESR-active. The ESR spectrum of such a species would be characterized by its g-value and hyperfine coupling constants. The g-value is a dimensionless quantity that is a measure of the intrinsic magnetic moment of the electron. The hyperfine coupling arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei (e.g., ¹⁴N of the nitroxide group).

Similarly, coordination complexes of this compound with paramagnetic metal ions (e.g., Cu(II), Mn(II), V(IV)O) would exhibit characteristic ESR spectra. The parameters obtained from the spectra, such as the principal values of the g-tensor (gₓ, gᵧ, g₂) and the metal and ligand hyperfine coupling constants, can provide insights into:

The oxidation state and electronic configuration of the metal ion.

The geometry and symmetry of the coordination sphere around the metal ion.

The nature of the metal-ligand bonding, including the degree of covalency.

The delocalization of the unpaired electron onto the ligand framework.

Hypothetical ESR Data for a Paramagnetic Derivative

To illustrate the type of data obtained from ESR studies, the following table presents hypothetical ESR parameters for a Cu(II) complex of a derivative of this compound, [Cu(L)₂]²⁺, where L is a bidentate ligand derived from this compound.

| Parameter | Hypothetical Value | Information Deduced |

|---|---|---|

| g∥ | 2.25 | Indicates an axial or tetragonal geometry. The deviation from the free electron g-value (2.0023) points to significant spin-orbit coupling. |

| g⊥ | 2.05 | |

| A∥(⁶³Cu) | 160 x 10⁻⁴ cm⁻¹ | The magnitude of the copper hyperfine coupling provides information about the nature of the d-orbitals containing the unpaired electron and the covalency of the metal-ligand bonds. |

| A⊥(⁶³Cu) | 15 x 10⁻⁴ cm⁻¹ | |

| A(¹⁴N) | 12 G | Superhyperfine coupling to the nitrogen of the quinoline ring would indicate delocalization of the unpaired electron spin density onto the ligand. |

In a typical ESR experiment, the sample is irradiated with a fixed microwave frequency, and the external magnetic field is swept. bhu.ac.in Absorption of the microwaves is detected when the energy difference between the electron spin states matches the energy of the incident photons. bhu.ac.in The resulting spectrum is usually presented as the first derivative of the absorption signal.

Advanced Applications of 4 Bromo 2 Methylquinoline in Complex Organic Synthesis

Precursor in the Synthesis of Functionalized Polycyclic Aromatic Compounds

4-Bromo-2-methylquinoline serves as a important starting material for the creation of complex, functionalized polycyclic aromatic compounds (PAHs). Its utility stems from the reactivity of the bromine atom at the C4 position, which allows for the strategic formation of new carbon-carbon bonds through various cross-coupling reactions.

One of the most powerful methods for achieving this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction pairs the this compound with a variety of boronic acids or their esters. The choice of the boronic acid partner dictates the nature of the aromatic system that will be appended to the quinoline (B57606) core. For instance, the reaction with phenylboronic acid introduces a phenyl group at the 4-position, while using vinylboronic acid derivatives can lead to the formation of styryl-type structures. The general mechanism involves the oxidative addition of a palladium(0) catalyst to the carbon-bromine bond of the quinoline, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final polycyclic product. The presence of substituents on the quinoline ring, such as fluorine atoms, can influence the reaction rates by polarizing the C-Br bond.

The Stille cross-coupling reaction offers another avenue for the synthesis of PAHs from this compound. This reaction utilizes organostannane reagents in the presence of a palladium catalyst. A notable application involves the stereoretentive cross-coupling of secondary alkyl azastannatranes with aryl halides, including bromoquinolines. nih.gov This method is particularly significant as it allows for the transfer of stereochemical information, enabling the synthesis of optically active polycyclic compounds. nih.gov Even with heterocyclic electrophiles like 6-bromo-2-methylquinoline (B1268081), which can be challenging to couple, this method has proven effective, demonstrating its generality for creating complex, non-activated secondary alkyl-substituted aromatic systems. nih.gov

Beyond these palladium-catalyzed methods, functionalized PAHs can also be accessed through other synthetic strategies. For example, the synthesis of novel quinoline derivatives bearing a thiophene (B33073) moiety has been achieved through Suzuki coupling reactions, expanding the library of accessible polycyclic structures. nih.govmdpi.com These reactions demonstrate the versatility of 4-bromo-2-methylaniline, a related precursor, in constructing complex aromatic systems. nih.govmdpi.com The strategic combination of different reaction types allows for the construction of a wide array of functionalized polycyclic aromatic compounds with tailored electronic and steric properties.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-2-methylquinoline |

| Suzuki-Miyaura Coupling | Vinylboronic pinacol (B44631) ester | PdCl₂(dppf), Cs₂CO₃ | 4-Vinyl-2-methylquinoline |

| Stille Coupling | Secondary alkyl azastannatrane | Palladium Catalyst | Secondary alkyl-substituted quinoline |

| Suzuki Coupling | Thiophene boronic acid | Pd(PPh₃)₄, K₃PO₄ | Thiophene-substituted quinoline |

Building Block for Diverse Heterocyclic Systems, beyond simple quinoline derivatives

The utility of this compound extends beyond its role as a simple quinoline derivative, serving as a versatile building block for the synthesis of a wide array of more complex and diverse heterocyclic systems. mdpi.com Its reactive bromine atom provides a handle for introducing various functionalities and for constructing fused ring systems.

One significant application is in the synthesis of quinoline-based bioactive heterocycles. For example, it can be a precursor for creating compounds that incorporate other heterocyclic rings like pyrrole, pyrazoline, or benzopyrrole, which have shown considerable antimicrobial effects. nih.gov The synthesis of 2-(4-bromophenyl)quinoline-4-carbohydrazide (B1273625) from related starting materials, which then serves as a key intermediate for a variety of other heterocyclic derivatives, highlights this approach. nih.gov

Furthermore, this compound and its derivatives are instrumental in constructing fused heterocyclic systems. For instance, the synthesis of pyrano[2,3-b]quinoline and benzo[h]pyrano[2,3-b]quinoline derivatives has been achieved through one-pot, three-component reactions involving 2-chloroquinoline-3-carbaldehydes (structurally related to bromoquinolines) and active methylene (B1212753) compounds. researchgate.net This demonstrates the potential for bromoquinolines to participate in cascade reactions that rapidly build molecular complexity.

The palladium-catalyzed cross-coupling reactions of bromoquinolines are not limited to forming simple biaryl systems. They can be employed to link the quinoline core to other heterocyclic units. For example, the Suzuki cross-coupling reaction has been used to synthesize (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives, showcasing the ability to connect quinoline-like structures to thiophene rings. nih.govmdpi.com These reactions can be regioselective, allowing for the preferential substitution at either the quinoline or the thiophene ring depending on the reaction conditions. mdpi.com

The following table summarizes some of the diverse heterocyclic systems that can be synthesized using this compound or its close derivatives as a building block.

| Starting Material Derivative | Reagents | Resulting Heterocyclic System |

| 2-(4-bromophenyl)quinoline-4-carbohydrazide | Malononitrile, Pyridine (B92270) | Pyrazole-substituted quinoline |

| 2-chloroquinoline-3-carbaldehyde, Active methylene compound, Wittig reagent | - | Pyrano[2,3-b]quinoline |

| 4-bromo-2-methylaniline, 3-bromothiophene-2-carbaldehyde, Boronic acids | Pd(PPh₃)₄, K₃PO₄ | Thiophene-imine-linked quinoline derivatives |

These examples underscore the importance of this compound as a foundational molecule in synthetic chemistry, enabling the exploration of a vast chemical space of novel heterocyclic compounds with potential applications in various scientific fields. smolecule.com

Utilization in Modular and Tunable Chemosensor Scaffold Development

This compound and its derivatives are valuable components in the development of modular and tunable chemosensors, particularly fluorescent sensors for detecting metal ions. nih.gov The quinoline moiety itself possesses inherent fluorescence properties, and its structure can be systematically modified to create sensors with high selectivity and sensitivity for specific analytes. rsc.orgresearchgate.net

The core principle behind using quinoline derivatives in chemosensors involves linking the quinoline fluorophore to a chelating or binding moiety for the target analyte. acs.org The binding of the analyte to the chelator induces a change in the photophysical properties of the quinoline fluorophore, leading to a detectable signal, such as an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity. acs.org The modular nature of these sensors allows for the rational design of probes with predictable properties. acs.org

A key strategy involves the synthesis of a "scaffold" molecule that can be readily functionalized. For example, a modular peptide scaffold has been developed for fluorescent sensing of divalent zinc. nih.gov In this system, a chelation-sensitive fluorophore, 8-hydroxy-5-(N,N-dimethylsulfonamido)-2-methylquinoline, is incorporated into peptide sequences. nih.gov The affinity and selectivity for Zn(2+) can be tuned by varying the type, number, and arrangement of zinc-binding ligands within the peptide sequence. nih.gov

The development of these sensors often relies on synthetic routes that utilize halogenated quinoline intermediates. For instance, the synthesis of 8-hydroxy-2-methyl-quinoline-5-sulfonyl chloride is a key step in creating the fluorescent signaling component of some sensors. nih.gov This intermediate can then be reacted with various amines or other nucleophiles to attach the desired chelating groups.

The tunability of these quinoline-based sensors is a significant advantage. By making small modifications to the molecular structure, researchers can alter the sensor's properties, such as its binding affinity, selectivity, and fluorescence response. acs.org For example, the introduction of different substituents on the quinoline ring can shift the emission wavelength or enhance the quantum yield. This allows for the creation of a panel of sensors that can be used in concert to provide more detailed information about the concentration of an analyte. nih.gov

| Sensor Component | Function | Example Molecule/Moiety |

| Fluorophore | Emits light upon excitation | 8-hydroxy-2-methylquinoline |

| Chelator/Binding Moiety | Selectively binds the target analyte | Peptide sequence with specific ligands |

| Linker | Connects the fluorophore and chelator | Varies depending on the sensor design |

| Modulating Group | Tunes the sensor's properties | Sulfonamide group, other substituents |

The successful application of these sensors has been demonstrated in various contexts, including the detection of zinc ions in biological samples and the development of probes for protein phosphatases. nih.govmit.edu The ability to rationally design and synthesize these modular and tunable chemosensors based on the quinoline scaffold holds great promise for advancing our understanding of complex biological and chemical systems.

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Methylquinoline

Development of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the development of environmentally benign and efficient processes. For 4-Bromo-2-methylquinoline, future research should prioritize the exploration of novel and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic strategies often rely on traditional methods that may involve harsh reaction conditions or the use of hazardous reagents. smolecule.com A promising future direction lies in the adoption of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. researchgate.netfrontiersin.org Investigating microwave-assisted protocols for the key steps in the synthesis of this compound, such as the cyclization and bromination stages, could lead to more efficient and sustainable production.

The concept of one-pot multicomponent reactions (MCRs) also holds immense potential for the synthesis of this compound and its derivatives. rsc.org MCRs allow for the construction of complex molecules from simple starting materials in a single synthetic operation, which enhances efficiency by reducing the number of purification steps and minimizing solvent usage. Designing novel MCRs that lead to the formation of the this compound scaffold would be a significant advancement in its synthesis.

Advanced Mechanistic Studies using Ultrafast Spectroscopy or In-situ Techniques

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient ones. Future research should leverage advanced spectroscopic techniques to gain unprecedented insights into the intricate mechanistic details of the formation and reactions of this compound.

In-situ reaction monitoring using techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products throughout the course of a reaction. thegoodscentscompany.comchemrxiv.org This data is invaluable for identifying transient intermediates, understanding reaction kinetics, and optimizing reaction conditions for improved yield and selectivity. Applying these in-situ techniques to the synthesis of this compound would allow for a more detailed understanding of the reaction pathways involved in its formation.

Furthermore, ultrafast spectroscopy , operating on the femtosecond to picosecond timescale, offers the capability to directly observe the dynamics of excited states and the formation of short-lived reaction intermediates. nih.govchemrxiv.org The photophysical properties of quinoline (B57606) derivatives are of significant interest, and ultrafast techniques can elucidate the processes of intersystem crossing and fluorescence, which are influenced by the presence and position of the bromine atom. rsc.org Investigating the excited-state dynamics of this compound using ultrafast transient absorption or fluorescence up-conversion spectroscopy could reveal crucial information about its photochemical behavior and potential applications in areas such as photocatalysis or materials science.

Exploration of New Reactivity Modes and Catalytic Transformations

The bromine atom at the C4-position and the methyl group at the C2-position of this compound are key functional handles that can be exploited for a wide range of chemical transformations. While established reactions such as Suzuki-Miyaura coupling and nucleophilic substitution have been utilized, there is considerable scope for exploring new reactivity modes and catalytic applications. smolecule.comsmolecule.com